N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
Description
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Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-14-3-8-18(15(2)13-14)24-21(29)27-11-9-22(10-12-27)25-19(20(28)26-22)16-4-6-17(23)7-5-16/h3-8,13H,9-12H2,1-2H3,(H,24,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPCDRRZPBCNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound belongs to a class of spiro compounds characterized by a unique bicyclic structure. Its molecular formula is , and it has a molecular weight of approximately 345.39 g/mol. The presence of both fluorine and multiple nitrogen atoms in its structure suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of diazaspiro compounds were evaluated for their cytotoxic effects on various cancer cell lines. These compounds demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Anticonvulsant Activity
Research has also highlighted the anticonvulsant potential of this compound class. In animal models, several diazaspiro compounds exhibited protective effects against induced seizures, suggesting that they may act on GABAergic pathways or other neurotransmitter systems involved in seizure activity . This activity positions them as candidates for further development in the treatment of epilepsy.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various spiro compounds, researchers found that certain derivatives led to a significant reduction in tumor size in xenograft models. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Case Study 2: Anticonvulsant Assessment
Another study assessed the anticonvulsant activity through intraperitoneal administration in mice using the maximal electroshock (MES) test. The results indicated that compounds similar to this compound significantly reduced seizure duration compared to controls .
Research Findings Summary
Q & A
Q. What strategies improve solubility without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
